molecular formula C9H9N3O3 B1518841 7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1049873-68-8

7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1518841
CAS No.: 1049873-68-8
M. Wt: 207.19 g/mol
InChI Key: PYNPYZGKSOKJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of ethyl hydrazinecarboxylate with a suitable pyrimidine derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrazolopyrimidine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is structurally similar to other pyrazolopyrimidines, such as 2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid and 7-ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylic acid. These compounds share the pyrazolopyrimidine core but differ in the position and nature of substituents on the ring. The unique ethyl group at the 7-position of this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for drug development and other applications.

Properties

IUPAC Name

7-ethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-6-5(9(14)15)4-10-7-3-8(13)11-12(6)7/h3-4H,2H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNPYZGKSOKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC2=CC(=O)NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.